

Molecular structure and self-assembly of didodecyldimethylammonium

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An In-depth Technical Guide on the Molecular Structure and Self-Assembly of **Didodecyldimethylammonium** Bromide

Introduction

Didodecyldimethylammonium bromide, commonly abbreviated as DDAB, is a synthetic, double-chain cationic surfactant that has garnered significant attention across various scientific and industrial fields.^{[1][2]} Its amphiphilic nature, characterized by a positively charged head group and two long hydrocarbon tails, drives its self-assembly into a variety of ordered structures in aqueous solutions, most notably vesicles and lamellar phases.^{[1][3][4]} These structures serve as mimetics for biological membranes and are extensively utilized as phase-transfer catalysts, disinfectants, and, critically, as non-viral vectors in drug and gene delivery systems.^{[2][5][6][7][8]} This guide provides a comprehensive technical overview of DDAB's molecular characteristics, its complex self-assembly behavior, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

DDAB is a quaternary ammonium salt with a central nitrogen atom bonded to two methyl groups and two dodecyl (C12) alkyl chains.^[9] This cationic head is balanced by a bromide counterion.^[9] The dual hydrophobic tails significantly influence its packing parameter, favoring the formation of bilayer structures over the spherical micelles typically formed by single-chain surfactants.^[10]

Table 1: Molecular Properties of **Didodecyldimethylammonium** Bromide (DDAB)

Property	Value	References
Chemical Name	didodecyl(dimethyl)azanium bromide	[9]
CAS Number	3282-73-3	[9]
Molecular Formula	C ₂₆ H ₅₆ BrN	[6][9]
Molecular Weight	462.63 g/mol	[6][9]
Structure	[CH ₃ (CH ₂) ₁₁] ₂ N(CH ₃) ₂ Br	
Appearance	White, hygroscopic powder	[9]
Melting Point	157-162 °C	[6]

| Packing Parameter | ~0.620 | [10] |

Self-Assembly in Aqueous Solution

The self-assembly of DDAB in water is a concentration and temperature-dependent process that leads to a rich variety of supramolecular structures.[1] This behavior is dictated by the hydrophobic effect, which drives the dodecyl chains to minimize contact with water, and electrostatic interactions between the cationic headgroups.

Concentration-Dependent Phase Behavior

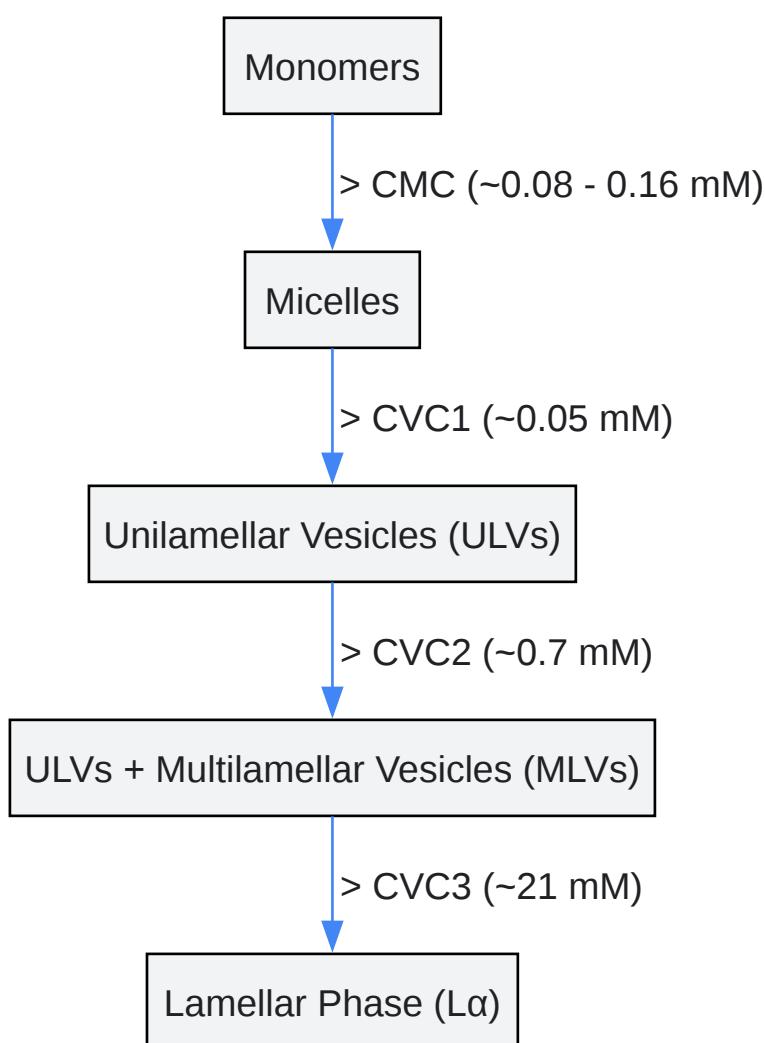
At very low concentrations, DDAB exists as individual monomers. As the concentration increases, these monomers begin to aggregate, leading to a sequence of distinct phases:

- **Micelles:** The initial aggregation above a critical micelle concentration (CMC) can lead to the formation of micelles.[4] However, due to the double-chain structure, DDAB has a strong propensity to form bilayer structures.
- **Vesicles (Unilamellar and Multilamellar):** The most prominent structures formed by DDAB in dilute solutions are vesicles—spherical bilayers enclosing an aqueous core. The process begins with the formation of unilamellar vesicles (ULVs) at a critical vesicle concentration

(CVC).[11][12] As concentration increases, multilamellar vesicles (MLVs) or multilamellar structures (MLSs) begin to form and coexist with ULVs.[11][12][13]

- Lamellar Phases ($L\alpha$): At higher concentrations, the system transitions into a more ordered lamellar phase, characterized by extended, parallel bilayers separated by water layers.[1][11] A study identified a phase sequence from a monomer-dominant phase to a vesicle phase, then a two-phase region of vesicles and lamellae, and finally a single lamellar phase as concentration increases.[11]

The diagram below illustrates the general self-assembly pathway of DDAB as a function of its concentration in an aqueous solution.



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Concentration-dependent self-assembly of DDAB.

Temperature-Dependent Phase Behavior

Temperature significantly affects the fluidity and ordering of the DDAB bilayers. The primary thermal event is the gel-to-liquid crystalline phase transition ($L\beta$ to $L\alpha$).^[1] Below the main transition temperature (T_m), the hydrocarbon chains are in a more ordered, "frozen" state (gel phase).^[1] Above T_m , they become disordered and fluid (liquid crystalline phase). For DDAB, this transition is highly cooperative and occurs at approximately 16 °C.^{[1][11]} A notable thermal hysteresis of about 6.5-7.0 °C is often observed between heating and cooling cycles.^{[11][14]}

Table 2: Quantitative Data on DDAB Self-Assembly and Phase Transitions

Parameter	Value	Condition / Method	References
Critical Micelle Conc. (CMC)	0.05 - 0.16 mM	Range from literature	[10]
	0.08 mM	Surface Tension	[10]
Critical Vesicle Conc. 1 (CVC ₁)	~0.05 mM	Onset of unilamellar vesicles	[11]
Critical Vesicle Conc. 2 (CVC ₂)	~0.7 mM	Onset of phase separation (Ves + Lam)	[11]
Critical Vesicle Conc. 3 (CVC ₃)	~21 mM	Transition to single lamellar phase	[11]
Gel-to-Liquid Crystalline Temp. (T _m)	~16 °C	DSC	[1] [11]
Bilayer Thickness (d-spacing)	~37 Å	SAXS (in multilamellar structures)	[12] [13]

|| 23 - 26 Å | Neutron Reflection / AFM |[\[10\]](#) |

Experimental Protocols for Characterization

A multi-technique approach is essential for a thorough characterization of DDAB's molecular structure and self-assembly.

Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal phase behavior of DDAB dispersions. It measures the heat flow associated with phase transitions as a function of temperature.

- Objective: To determine the gel-to-liquid crystalline transition temperature (T_m) and the enthalpy (ΔH) of the transition.[1][11]
- Methodology:
 - A known concentration of DDAB dispersion is prepared in deionized water or a specific buffer.
 - The sample is hermetically sealed in an aluminum pan. An empty pan is used as a reference.
 - The sample and reference are subjected to a controlled temperature program (heating and cooling scans at a defined rate, e.g., 20°C/h).[13]
 - The difference in heat flow between the sample and reference is recorded. Endothermic peaks on heating correspond to phase transitions like the main gel-to-liquid crystalline transition.[14]

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique for determining the nanoscale structure of self-assembled systems. It provides information on the shape, size, and arrangement of aggregates like vesicles and lamellae.

- Objective: To determine bilayer thickness, lamellar repeat distance (d-spacing), and overall aggregate structure.[12][13]
- Methodology:

- The DDAB dispersion is loaded into a thin-walled glass capillary tube and flame-sealed. [\[13\]](#)
- A collimated beam of monochromatic X-rays (e.g., CuK α radiation with $\lambda = 1.542 \text{ \AA}$) is passed through the sample. [\[13\]](#)
- The scattered X-rays are detected at very small angles (typically $< 5^\circ$).
- The resulting scattering pattern is analyzed. For lamellar phases, sharp Bragg peaks are observed, from which the lamellar d-spacing can be calculated using Bragg's law ($d = 2\pi/q$, where q is the scattering vector). [\[13\]](#)

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Cryo-TEM allows for the direct visualization of the morphology of surfactant aggregates in a near-native, hydrated state.

- Objective: To directly observe the size and shape of vesicles (unilamellar vs. multilamellar) and other structures. [\[15\]](#)[\[16\]](#)
- Methodology:
 - A small drop of the DDAB dispersion is applied to a TEM grid.
 - The grid is blotted to create a thin film, which is then rapidly plunged into a cryogen (e.g., liquid ethane). This vitrifies the water, preserving the structures without crystallization damage.
 - The vitrified sample is transferred to a cryo-holder and observed in a transmission electron microscope at cryogenic temperatures.
 - Images are recorded to reveal the morphology of the self-assembled structures. [\[16\]](#)

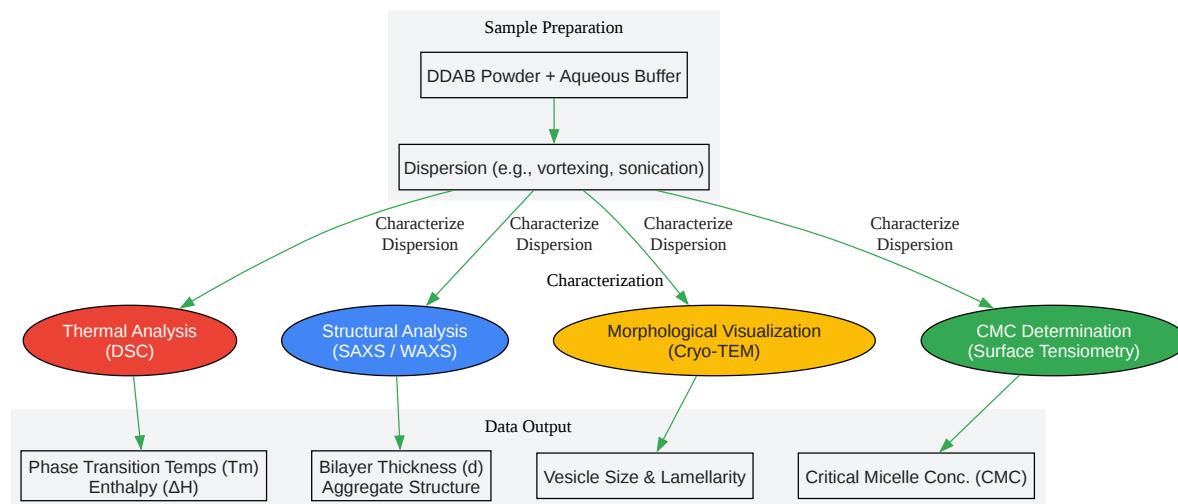
Surface Tension Measurement

This technique is primarily used to determine the Critical Micelle Concentration (CMC). Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the

solution.

- Objective: To determine the CMC of DDAB.
- Methodology:
 - A series of DDAB solutions with increasing concentrations are prepared.
 - The surface tension of each solution is measured using a tensiometer (e.g., via the du Noüy ring or Wilhelmy plate method).
 - Surface tension is plotted against the logarithm of the DDAB concentration.
 - The surface tension decreases linearly with $\log(\text{concentration})$ until the CMC is reached, after which it plateaus. The concentration at the inflection point is the CMC. Some studies report two break-points for DDAB, attributed to micelle and subsequent vesicle formation.

The following diagram outlines a typical experimental workflow for characterizing DDAB self-assembly.



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Typical experimental workflow for DDAB characterization.

Applications in Drug Development

The ability of DDAB to form stable vesicles (liposomes) makes it a valuable component in drug delivery systems.[2][5]

- Gene Delivery: The cationic nature of DDAB vesicles allows them to electrostatically interact with and encapsulate anionic macromolecules like DNA and RNA, forming "lipoplexes." These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.[7]

- Drug Encapsulation: Both hydrophilic and hydrophobic drugs can be incorporated into DDAB vesicles. Hydrophilic drugs can be entrapped in the aqueous core, while hydrophobic drugs can be partitioned within the lipid bilayer.
- Adjuvants: DDAB has shown promise in forming immunoadjuvants, which can enhance the immune response to vaccines.^[7]
- Nanoparticle Functionalization: DDAB can be used to coat nanoparticles, imparting a positive surface charge that can improve stability or facilitate anchoring to other structures, such as liposomes, for triggered drug release.^{[5][7]}

Conclusion

Didodecyldimethylammonium bromide is a versatile double-chain cationic surfactant with a well-defined molecular structure that leads to complex and tunable self-assembly behavior in aqueous environments. Its propensity to form robust bilayer structures, particularly vesicles and lamellar phases, is central to its functionality. A comprehensive understanding of its phase transitions, critical concentrations, and structural parameters—elucidated through a combination of techniques such as DSC, SAXS, and Cryo-TEM—is crucial for harnessing its full potential in advanced applications, especially in the design and optimization of sophisticated drug and gene delivery systems.

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